molecular formula C20H24ClNO B2860098 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane CAS No. 1795471-50-9

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane

Cat. No.: B2860098
CAS No.: 1795471-50-9
M. Wt: 329.87
InChI Key: GARJKMUUBOKHAV-UHFFFAOYSA-N
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Description

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane (CAS 1795471-50-9) is a novel chemical scaffold featuring a bridged bicyclic system connected to a substituted azepane ring. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of new neuropharmacological agents. Azepane-based motifs are recognized for their high degree of structural diversity and broad pharmaceutical significance, with over 20 approved drugs containing this structure . Recent research into unexplored azepane scaffolds has identified potent compounds, specifically N-benzylated azepanes, that function as nanomolar-range inhibitors of key monoamine transporters, including the norepinephrine transporter (NET) and dopamine transporter (DAT) . These targets are critical for regulating neurotransmission, and their modulation is relevant for investigating potential treatments for neuropsychiatric disorders . The molecular structure of this compound combines a rigid norbornene-derived moiety with a seven-membered azepane ring, a configuration that represents a relatively underexplored region of chemical space. This novel architecture is synthetically accessible yet offers a unique profile for hit-finding and lead optimization campaigns . Researchers can utilize this compound as a chemical tool to probe novel biological mechanisms or as a starting point for the design of new therapeutic candidates targeting the central nervous system. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals. Researchers should refer to the specific analytical data (e.g., NMR, MS) for compound verification prior to use.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-(4-chlorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-18-8-6-15(7-9-18)17-3-1-2-10-22(13-17)20(23)19-12-14-4-5-16(19)11-14/h4-9,14,16-17,19H,1-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJKMUUBOKHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]hept-5-en-2-yl Moiety: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Introduction of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amines and alkyl halides.

    Attachment of the Chlorophenyl Group: This step involves nucleophilic substitution reactions where the chlorophenyl group is introduced using chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

    Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]- and Bicyclo[2.2.2]-Based Analogs

1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one ()
  • Structural Differences : The bicyclo[2.2.2]octane system replaces the bicyclo[2.2.1]heptene core, increasing ring strain and steric bulk. The absence of the azepane ring and chlorophenyl group reduces polarity.
  • Physicochemical Properties: Higher molecular weight (C₁₀H₁₄O vs. target compound’s estimated C₁₈H₂₀ClNO) likely decreases solubility in polar solvents.
  • Applications : Listed as a stock compound (), suggesting utility in organic synthesis intermediates.
1-Bicyclo[2.2.1]hept-5-en-2-ylethan-1-one-oxime ()
  • Structural Similarities : Shares the bicyclo[2.2.1]heptene scaffold and carbonyl group but lacks the azepane ring and chlorophenyl substituent.
  • Key Data: Property Value Molecular Formula C₉H₁₃NO Solubility 154.1 mg/L @ 20°C Vapor Pressure 0.001 mm Hg @ 20°C Comparison: The oxime derivative’s lower molecular weight and higher solubility suggest the target compound’s azepane and chlorophenyl groups may reduce aqueous solubility but enhance lipophilicity .

Azepane- and Piperazine-Based Analogs

1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane ()
  • Structural Differences : Features a sulfonyl-linked piperazine-azepane system with a 4-chlorophenyl group. The absence of the bicyclo[2.2.1]heptene core alters conformational flexibility.

Chlorophenyl-Substituted Analogs

Cyclanilide and Propiconazole ()
  • Cyclanilide : Contains a dichlorophenyl group and cyclopropane-carboxylic acid.
  • Propiconazole : A triazole fungicide with a dichlorophenyl-dioxolane system.

Chromene Derivatives ()

Compound 1E (Chromene-3-carbonitrile)
  • Structural Differences: Aromatic chromene core with amino, hydroxy, and nitrile groups.

Biological Activity

The compound 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bicyclic compounds, characterized by its unique bicyclo[2.2.1]heptane framework. The molecular formula is C23H24N2O2C_{23}H_{24}N_{2}O_{2} with a molecular weight of approximately 360.45 g/mol. Key physical properties include:

PropertyValue
Molecular Weight360.45 g/mol
Density1.25 g/cm³
Boiling Point625.9 °C at 760 mmHg
Flash Point214.2 °C
LogP4.4649

These properties indicate that the compound is relatively stable under standard conditions, which is important for its handling and application in biological studies.

Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, particularly as enzyme inhibitors. For instance, studies have shown that related bicyclic compounds can act as inhibitors of cathepsins, a family of proteolytic enzymes involved in various physiological processes and disease states .

Pharmacological Effects

  • Anticancer Activity : Some derivatives of bicyclo[2.2.1]heptane have been studied for their anticancer properties, showing potential in inhibiting tumor growth through modulation of cellular pathways.
  • Antimicrobial Activity : Bicyclic compounds have demonstrated antimicrobial effects against various bacterial strains, suggesting that they could be developed into new antibiotics.
  • Neuroprotective Effects : Certain studies suggest that bicyclic structures may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Study 1: Inhibition of Cathepsin C

A study focusing on substituted bicyclo[2.2.1]heptanes found that these compounds exhibited potent inhibition against cathepsin C while displaying high selectivity towards other cathepsins . This selectivity is crucial for minimizing side effects in therapeutic applications.

Study 2: Genotoxicity Assessment

In a genotoxicity assessment involving bacterial cells, the compound was evaluated for its potential DNA-damaging effects. The results indicated that certain structural modifications could either enhance or mitigate genotoxic effects, highlighting the importance of structural optimization in drug design .

Toxicity and Safety Profile

The safety profile of bicyclic compounds is an essential consideration in their development as therapeutic agents. Preliminary toxicity assessments suggest that while some derivatives show promise in biological activity, careful evaluation is necessary to ensure safety and efficacy in clinical applications.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for target binding?

  • Methodology :
  • Free Energy Perturbation (FEP) : Refine docking poses by simulating ligand-protein dynamics (e.g., Schrödinger’s FEP+).
  • Crystallography : Resolve co-crystal structures to validate binding modes (e.g., ’s X-ray analysis) .

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